Mesterolone

Description

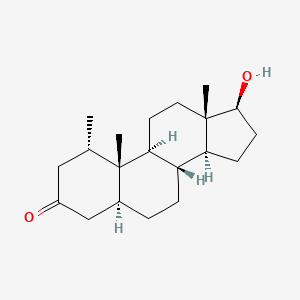

This compound is a synthetic anabolic-androgenic steroid (AAS) and derivative of dihydrotestosterone (DHT). It is inactivated by 3α-hydroxysteroid dehydrogenase in skeleta muscules so it is considered a weak androgen. It is not a substrate for aromatase so it is not converted into estrogen. This compound demonstrated to have minimal effect on sperm counts and levels of FSH or LH. Experiments of this compound serving as a potential treatment of depression are still undergoing.

17 beta-Hydroxy-1 alpha-methyl-5 alpha-androstan-3-one. A synthetic steroid with anabolic and androgenic activities.

Structure

3D Structure

Properties

IUPAC Name |

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRZJKIQKRJCF-TZPFWLJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878533 | |

| Record name | Mesterolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mesterolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1424-00-6 | |

| Record name | 1α-Methyl-5α-androstan-17β-ol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesterolone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesterolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mesterolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesterolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesterolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESTEROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SRQ75X9I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesterolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Mesterolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mesterolone: A Technical Guide to Pharmacodynamics and Androgen Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesterolone (1α-methyl-dihydrotestosterone) is a synthetic, orally active androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2][3][4] This document provides a comprehensive technical overview of the pharmacodynamics of this compound, with a specific focus on its interaction with the androgen receptor (AR). It details the compound's mechanism of action, its binding affinity relative to other androgens, and the experimental protocols used to determine these characteristics. The information is intended for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Pharmacodynamics of this compound

This compound exhibits a unique pharmacodynamic profile characterized by strong androgenic effects and weak anabolic activity.[5][6] Its primary mechanism of action is as an agonist of the androgen receptor.[3][5][6] Upon binding, the this compound-AR complex initiates a cascade of biochemical events leading to the modulation of gene expression.[3][7]

A key feature of this compound is its inability to be aromatized into estrogen, meaning it does not produce estrogenic side effects.[3][4][7] Furthermore, it is a poor substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue, which is responsible for its limited anabolic effects.[4][5][6]

This compound also demonstrates a very high affinity for sex hormone-binding globulin (SHBG).[6][7] This allows it to displace endogenous testosterone (B1683101) from SHBG, thereby increasing the concentration of free, biologically active testosterone.[7] The effect of this compound on gonadotropin secretion (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) appears to be minimal, especially at therapeutic dosages.[2][4]

Androgen Receptor and SHBG Binding Affinity

The binding affinity of this compound to the androgen receptor and sex hormone-binding globulin has been determined through competitive binding assays. The data is often presented as a Relative Binding Affinity (RBA) compared to a reference compound.

| Compound | Androgen Receptor (Rat Prostate) RBA (%) | Androgen Receptor (Rat Skeletal Muscle) RBA (%) | Androgen Receptor (Rabbit Skeletal Muscle) RBA (%) | Sex Hormone-Binding Globulin (Human) RBA (%) |

| Methyltrienolone (B1676529) (MT) | 100 | 100 | 100 | <0.01 |

| This compound | 25 | 8 | 21 | ~400 (relative to DHT) |

| Dihydrotestosterone (DHT) | 46 | 1 | 7 | 100 |

| Testosterone | 23 | 20 | 25 | 19 |

Data sourced from Saartok et al. (1984). RBA for AR is relative to methyltrienolone (100%). RBA for SHBG is relative to dihydrotestosterone (100%).[8][9]

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of a compound's binding affinity for the androgen receptor is typically achieved through a competitive radioligand binding assay.[9][10][11] The following is a representative protocol synthesized from established methodologies.

Principle

This assay measures the ability of a test compound (e.g., this compound) to compete with a high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone or [³H]-R1881) for binding to the androgen receptor.[10][11] The source of the androgen receptor is typically cytosol prepared from the ventral prostates of castrated rats.[8] The displacement of the radioligand by the test compound is proportional to the test compound's binding affinity.[10]

Materials and Reagents

-

Androgen Receptor Source: Cytosol from ventral prostates of Sprague-Dawley rats, castrated 24 hours prior to tissue harvesting.[8]

-

Radioligand: [³H]-Methyltrienolone ([³H]-MT) or [³H]-R1881.[9]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Buffers:

-

Separating Agent: Hydroxyapatite (B223615) (HAP) slurry.[9]

-

Scintillation Cocktail: A suitable liquid scintillation cocktail.[9]

-

Equipment: High-speed refrigerated centrifuge, scintillation counter, 96-well plates, homogenizer.[12]

Procedure

-

Preparation of Prostate Cytosol:

-

Excise ventral prostates from castrated rats and place them in ice-cold TEDG buffer.

-

Homogenize the tissue and centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant (cytosol) containing the androgen receptors.

-

Determine the protein concentration of the cytosol.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and the prostate cytosol solution.[9]

-

Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of a known unlabeled androgen (e.g., cold DHT or MT), and the prostate cytosol solution.[9]

-

Test Compound Wells: Add assay buffer, radioligand, the prostate cytosol solution, and serial dilutions of this compound.[9]

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[9]

-

Separation of Bound and Unbound Ligand:

-

Add ice-cold hydroxyapatite (HAP) slurry to each well.[9]

-

Incubate on ice with intermittent mixing.

-

Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complexes.

-

Aspirate the supernatant containing the unbound ligand.

-

Wash the HAP pellet with ice-cold wash buffer.

-

-

Detection:

-

Add scintillation cocktail to each well containing the HAP pellet.[9]

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[9]

-

Determine IC50: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[9]

-

Calculate Ki (Inhibition Constant): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the androgen receptor.[5][13][14][15]

Visualizations

This compound Signaling Pathway

Caption: this compound's intracellular signaling pathway.

This compound's Effect on Free Testosterone

Caption: Mechanism of this compound increasing free testosterone.

Experimental Workflow for AR Binding Assay

Caption: Workflow of a competitive androgen receptor binding assay.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is this compound used for_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | C20H32O2 | CID 15020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. benchchem.com [benchchem.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. punnettsquare.org [punnettsquare.org]

An In-depth Technical Guide to Stanozolol: A Synthetic Derivative of Dihydrotestosterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stanozolol (B1681124) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] Developed by Winthrop Laboratories in 1962, it is chemically designated as 17α-methyl-2'H-5α-androst-2-eno[3,2-c]pyrazol-17β-ol.[1] Unlike many other AAS, stanozolol is not esterified and is available in both oral and aqueous suspension forms for intramuscular injection.[1] Its C17α-alkylation enhances its oral bioavailability by reducing first-pass hepatic metabolism, a structural modification that also contributes to its hepatotoxicity.[1][2] Stanozolol has been used clinically for the treatment of hereditary angioedema and has been investigated for other conditions such as venous insufficiency.[1] However, it is also widely known for its use as a performance-enhancing drug in both human and veterinary sports.[1][2] This guide provides a comprehensive technical overview of stanozolol, focusing on its pharmacological properties, mechanism of action, and relevant experimental data.

Pharmacodynamics

Stanozolol exerts its effects primarily through its interaction with the androgen receptor (AR), acting as an agonist.[1][2] Its binding affinity for the AR is approximately 22% of that of DHT.[1] As a 5α-reduced derivative, stanozolol is not a substrate for the 5α-reductase enzyme, meaning its potency is not amplified in androgenic tissues like the skin and prostate.[1] This contributes to a greater ratio of anabolic to androgenic activity compared to testosterone.[1] Furthermore, stanozolol is not aromatized to estrogens, thus avoiding estrogen-related side effects such as gynecomastia and fluid retention.[1]

Beyond its direct interaction with the AR, stanozolol exhibits a multifaceted mechanism of action that includes:

-

Anti-glucocorticoid effects: Stanozolol can act as an antagonist at the glucocorticoid receptor, thereby inhibiting the catabolic effects of glucocorticoids on muscle tissue.[2] This anti-catabolic action contributes to a net anabolic environment.

-

Modulation of other signaling pathways: Stanozolol has been shown to interact with other signaling pathways, including the PI3K/Akt pathway, which is crucial for cell growth and survival.[3][4] It has also been observed to influence the insulin-like growth factor-1 (IGF-1) signaling cascade.[5]

-

Effects on protein synthesis: Stanozolol promotes protein synthesis in skeletal muscle, a key component of its anabolic activity.[6] Studies in rats have shown that it can increase muscle protein synthesis by enhancing RNA concentration.[6]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for stanozolol.

Table 1: Receptor Binding and Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Androgen Receptor (AR) Binding Affinity | ~22% of Dihydrotestosterone | [1] | |

| Sex Hormone-Binding Globulin (SHBG) Affinity | Very low | Human | [1] |

| Oral Bioavailability | High | Human | [1] |

| Elimination Half-life (Oral) | 9 hours | Human | [1] |

| Elimination Half-life (Intramuscular) | 24 hours (aqueous suspension) | Human | [1] |

Note: Specific values for Cmax, Tmax, clearance, and volume of distribution in humans are not consistently reported in publicly available literature.

Table 2: Preclinical Efficacy Data (Rat Model)

| Parameter | Dosage | Effect | Reference |

| Muscle Protein Synthesis | 1 mg/kg/day (female rats) | Increased | [6] |

| Muscle Growth Inhibition (by corticosterone) | 50 mg/kg/day | Decreased | [6] |

Table 3: Clinical Efficacy in Hereditary Angioedema

| Dosage | Outcome | Reference |

| 2 mg orally 3 times a day (initial) | Prophylactic use to decrease frequency and severity of attacks | [7] |

| 2 mg/day (maintenance) | Dose adjustment at intervals of 1 to 3 months | [7] |

Signaling Pathways

Stanozolol's biological effects are mediated through a complex network of signaling pathways. The primary pathway involves the androgen receptor, but interactions with other signaling cascades are also crucial.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway initiated by stanozolol is depicted below.

Caption: Stanozolol Androgen Receptor Signaling Pathway.

Interaction with PI3K/Akt Signaling

Stanozolol has been shown to influence the PI3K/Akt signaling pathway, which plays a critical role in cell growth, proliferation, and survival. This interaction can contribute to its anabolic effects.

Caption: Stanozolol's Interaction with the PI3K/Akt Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Androgen Receptor Competitive Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of stanozolol to the androgen receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory concentration (IC50) of stanozolol for binding to the androgen receptor.

Materials:

-

Recombinant human androgen receptor (AR)

-

Radiolabeled androgen (e.g., [³H]-Mibolerone)

-

Unlabeled stanozolol

-

Assay buffer (e.g., Tris-HCl with protease inhibitors)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of unlabeled stanozolol in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of stanozolol in assay buffer to achieve a range of concentrations for the competition curve.

-

Prepare a solution of the radiolabeled androgen in assay buffer at a concentration near its Kd for the AR.

-

Prepare a solution of the recombinant AR in assay buffer.

-

-

Assay Setup (in a 96-well filter plate):

-

Total Binding Wells: Add assay buffer, radiolabeled androgen, and AR solution.

-

Non-specific Binding Wells: Add assay buffer, radiolabeled androgen, a saturating concentration of a non-radiolabeled high-affinity androgen (e.g., unlabeled Mibolerone), and AR solution.

-

Stanozolol Competition Wells: Add assay buffer, radiolabeled androgen, AR solution, and the various dilutions of stanozolol.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Wash the filter plates with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of stanozolol.

-

Plot the percentage of specific binding against the logarithm of the stanozolol concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

In Vivo Rat Model for Muscle Hypertrophy

This protocol describes a general framework for studying the effects of stanozolol on skeletal muscle growth in a rat model.

Objective: To evaluate the anabolic effects of stanozolol on skeletal muscle mass and protein content in rats.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Stanozolol

-

Vehicle (e.g., propylene (B89431) glycol, saline with ethanol)

-

Animal housing and care facilities

-

Equipment for measuring body weight and muscle mass

-

Reagents for protein quantification (e.g., BCA assay)

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.

-

Grouping: Randomly assign rats to experimental groups (e.g., control, vehicle, stanozolol-treated at different doses).

-

Drug Administration: Administer stanozolol or vehicle to the respective groups via subcutaneous or intramuscular injection at the desired dosage and frequency (e.g., 1-5 mg/kg/day).[6][8][9]

-

Monitoring: Monitor body weight and food intake regularly throughout the study period (e.g., 4-8 weeks).

-

Tissue Collection: At the end of the study, euthanize the animals and carefully dissect specific muscles of interest (e.g., gastrocnemius, soleus, levator ani).

-

Analysis:

-

Measure the wet weight of the dissected muscles.

-

Homogenize the muscle tissue and determine the total protein content using a suitable protein assay.

-

-

Data Analysis: Compare the muscle mass and protein content between the different experimental groups using appropriate statistical tests (e.g., ANOVA).

Caption: Workflow for In Vivo Rat Muscle Hypertrophy Study.

In Vitro Protein Synthesis Assay in Myoblasts

This protocol provides a general method for assessing the effect of stanozolol on protein synthesis in a myoblast cell line, such as C2C12 cells.

Objective: To measure the rate of protein synthesis in myoblasts treated with stanozolol.

Materials:

-

C2C12 myoblast cell line

-

Cell culture medium (e.g., DMEM) and supplements (e.g., fetal bovine serum, penicillin-streptomycin)

-

Stanozolol

-

Lysis buffer

-

Antibodies for Western blotting (anti-puromycin, loading control)

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Differentiation: Culture C2C12 myoblasts and induce differentiation into myotubes by switching to a low-serum differentiation medium.

-

Stanozolol Treatment: Treat the differentiated myotubes with various concentrations of stanozolol for a specified period (e.g., 24-48 hours).

-

Puromycin Labeling: Add puromycin to the cell culture medium and incubate for a short period (e.g., 30 minutes). Puromycin is incorporated into newly synthesized polypeptide chains, serving as a marker for protein synthesis.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled proteins.

-

Probe with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

-

-

Data Analysis:

-

Quantify the band intensities for puromycin and the loading control.

-

Normalize the puromycin signal to the loading control signal.

-

Compare the normalized puromycin signal between control and stanozolol-treated cells to determine the effect on protein synthesis.

-

Caption: Workflow for In Vitro Protein Synthesis Assay.

Conclusion

Stanozolol is a potent synthetic derivative of DHT with significant anabolic and reduced androgenic properties. Its mechanism of action is complex, involving not only direct activation of the androgen receptor but also interactions with other key cellular signaling pathways, such as the PI3K/Akt pathway, and antagonism of the glucocorticoid receptor. The provided quantitative data and experimental protocols offer a foundational resource for researchers and drug development professionals working with this and related compounds. Further investigation into the precise molecular interactions and downstream signaling events will continue to enhance our understanding of stanozolol's pharmacological profile and potential therapeutic applications.

References

- 1. Stanozolol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Stanozolol? [synapse.patsnap.com]

- 3. Istanbul University Press [iupress.istanbul.edu.tr]

- 4. Journal of Istanbul Faculty of Medicine » Submission » EVALUATION OF PTEN AND PI3K/AKT EXPRESSIONS IN STANOZOLOL-TREATED RAT KIDNEYS [dergipark.org.tr]

- 5. Nandrolone and stanozolol induce Leydig cell tumor proliferation through an estrogen-dependent mechanism involving IGF-I system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the anabolic steroid stanozolol on growth and protein metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Stanozolol administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Mesterolone's Impact on Sex Hormone-Binding Globulin (SHBG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesterolone, a synthetic androgen derived from dihydrotestosterone (B1667394) (DHT), exerts a significant influence on the endocrine system, primarily through its potent interaction with Sex Hormone-Binding Globulin (SHBG). This technical guide provides a comprehensive analysis of the molecular mechanisms, physiological consequences, and clinical implications of this compound's effect on SHBG. Through a synthesis of available preclinical and clinical data, this document elucidates the quantitative impact of this compound on SHBG levels, details the experimental protocols for its investigation, and visualizes the underlying signaling pathways.

Introduction

Sex Hormone-Binding Globulin (SHBG) is a glycoprotein (B1211001) that binds to androgens and estrogens in the bloodstream, thereby regulating their bioavailability and activity. The unbound, or "free," fraction of these hormones is biologically active and can interact with target tissue receptors. Consequently, modulating SHBG levels presents a strategic approach to influencing hormonal balance. This compound is a compound of particular interest due to its high binding affinity for SHBG.[1][2] This interaction underpins its primary mechanism of action and its clinical applications, which have historically included the treatment of androgen deficiency and male infertility.[3][4] Understanding the precise nature of this compound's impact on SHBG is crucial for its therapeutic and research applications.

Mechanism of Action: this compound and SHBG Interaction

This compound's primary and most well-documented effect on the hormonal axis is its strong binding affinity for SHBG.[1][2] This interaction has several key consequences:

-

Displacement of Endogenous Androgens: this compound competitively binds to SHBG, displacing endogenous androgens, most notably testosterone (B1683101). This leads to an increase in the circulating levels of free, biologically active testosterone.

-

Increased Bioavailability of Co-administered Androgens: When used in conjunction with other anabolic-androgenic steroids (AAS), this compound can enhance their efficacy by preventing them from being bound and inactivated by SHBG.

The following diagram illustrates the direct impact of this compound on the equilibrium between bound and free testosterone.

Quantitative Impact of this compound on SHBG Levels

Clinical studies have demonstrated this compound's ability to significantly reduce SHBG levels. However, the extent of this reduction can vary depending on the dosage, duration of treatment, and individual patient characteristics. The following tables summarize the available quantitative data from human clinical trials.

| Study Subject | This compound Dosage | Treatment Duration | Outcome | Reference |

| Men with Aging Male Syndrome | 50 mg/day | 2 months | Significant decrease in SHBG | [5] |

| Depressed Male Outpatients | 300-450 mg/day | 6 weeks | Significant decrease in protein-bound testosterone | [6] |

Note: Specific baseline and post-treatment SHBG values with standard deviations were not available in the referenced abstracts for a more detailed quantitative comparison.

Experimental Protocols for Measuring SHBG

The quantification of SHBG in response to this compound administration is critical for research and clinical monitoring. Immunoassays are the most common methods employed for this purpose. Below are detailed methodologies for two prevalent types of immunoassays.

Enzyme-Linked Immunosorbent Assay (ELISA) for SHBG

This protocol outlines a typical two-step "sandwich" ELISA for the quantitative determination of SHBG in human serum.

Materials:

-

Microplate pre-coated with a monoclonal antibody specific for SHBG

-

SHBG standards of known concentrations

-

Patient/subject serum samples

-

Biotin-conjugated anti-SHBG antibody

-

Avidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 1N sulfuric acid)

-

Wash buffer

-

Assay buffer

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Preparation: Bring all reagents and samples to room temperature. Dilute serum samples as per the kit instructions (e.g., 1:10 in assay buffer).

-

Binding of SHBG: Pipette standards, controls, and diluted samples into the pre-coated microplate wells. Incubate to allow the SHBG to bind to the immobilized antibody.

-

Washing: Aspirate the contents of the wells and wash with wash buffer to remove unbound substances.

-

Addition of Detection Antibody: Add the biotin-conjugated anti-SHBG antibody to each well and incubate.

-

Washing: Repeat the washing step to remove unbound biotin-conjugated antibody.

-

Addition of Enzyme Conjugate: Add Avidin-HRP conjugate to each well and incubate.

-

Washing: Repeat the washing step to remove unbound enzyme conjugate.

-

Substrate Reaction: Add TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.

-

Stopping the Reaction: Add the stop solution to each well. This will change the color from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the SHBG concentration of the samples by interpolating their absorbance values on the standard curve.

The following diagram illustrates the workflow for an SHBG ELISA.

Chemiluminescent Immunoassay (CLIA) for SHBG

This protocol describes a two-step sandwich immunoassay using chemiluminescence for detection, often performed on automated platforms.

Materials:

-

Automated immunoassay analyzer (e.g., Roche Cobas e411)

-

Reagent packs containing:

-

Biotinylated monoclonal anti-SHBG antibody

-

Ruthenium-labeled monoclonal anti-SHBG antibody

-

Streptavidin-coated microparticles

-

-

SHBG calibrators and controls

-

Patient/subject serum samples

-

Wash solutions and other system reagents

Procedure (automated):

-

Sample and Reagent Loading: Load serum samples, calibrators, controls, and reagent packs onto the analyzer.

-

First Incubation: The analyzer pipettes the sample, biotinylated anti-SHBG antibody, and ruthenium-labeled anti-SHBG antibody into a reaction cell. A sandwich complex is formed with the SHBG present in the sample.

-

Second Incubation: Streptavidin-coated microparticles are added. The biotinylated antibody of the sandwich complex binds to the streptavidin on the microparticles.

-

Magnetic Separation and Washing: The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured on the surface of an electrode. Unbound substances are washed away.

-

Detection: A voltage is applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex.

-

Measurement: A photomultiplier tube measures the light intensity.

-

Calculation: The analyzer's software calculates the SHBG concentration by comparing the signal to a master calibration curve that has been adjusted by a two-point calibration.[7]

Downstream Signaling Pathways

The this compound-induced increase in free testosterone leads to the activation of androgen receptor (AR) signaling pathways. These pathways can be broadly categorized into classical (genomic) and non-classical (non-genomic) mechanisms.

Classical (Genomic) Androgen Receptor Signaling

-

Ligand Binding: Free testosterone or its more potent metabolite, dihydrotestosterone (DHT), diffuses into the target cell and binds to the AR in the cytoplasm.

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Recruitment of Co-regulators: The AR complex recruits co-activator or co-repressor proteins, which modulate chromatin structure and the assembly of the transcriptional machinery, ultimately leading to the up- or down-regulation of gene expression.[8]

Non-Classical (Non-Genomic) Androgen Receptor Signaling

In addition to the classical genomic pathway, androgens can elicit rapid cellular responses through non-genomic mechanisms.

-

Activation of Kinase Cascades: The androgen-AR complex can interact with and activate various intracellular signaling kinases, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[8][9] These pathways can, in turn, influence cell proliferation, survival, and metabolism.

The following diagram provides a simplified overview of the downstream androgen receptor signaling pathways activated by increased free testosterone.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of this compound, a male sex hormone in depressed patients (a double blind controlled study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wwwn.cdc.gov [wwwn.cdc.gov]

- 8. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abeomics.com [abeomics.com]

a weak anabolic and strong androgenic steroid

An In-Depth Technical Guide to Dihydrotestosterone (DHT): A Potent Androgen with Weak Anabolic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotestosterone (DHT), also known as androstanolone or stanolone, is a potent endogenous androgen and a metabolite of testosterone (B1683101).[1] It is synthesized in target tissues through the action of the enzyme 5α-reductase, which converts testosterone into this more biologically active form.[1][2][3] Unlike its precursor, DHT cannot be aromatized into estrogens, making it a pure androgenic steroid.[1][4] While its androgenic effects are crucial for the development and maintenance of male secondary sexual characteristics, its direct role in skeletal muscle anabolism is minimal compared to testosterone.[5][6][7] This document provides a comprehensive technical overview of DHT, focusing on its pharmacological properties, the experimental protocols used for its characterization, and its molecular signaling pathways.

Core Pharmacological Profile

DHT is the most potent endogenous ligand for the androgen receptor (AR).[2] Its high affinity and slower dissociation rate from the AR, compared to testosterone, result in a significantly amplified androgenic signal in target tissues such as the prostate gland, skin, and hair follicles.[2][3] However, research indicates that the anabolic effects of testosterone on muscle are not primarily mediated by its conversion to DHT.[6] Studies using 5α-reductase inhibitors, which block the conversion of testosterone to DHT, have not shown a significant impairment in muscle mass gains.[6]

Data Presentation: Pharmacological Parameters of Dihydrotestosterone

The following table summarizes key quantitative data regarding DHT's interaction with the androgen receptor, comparing it with its precursor, testosterone.

| Parameter | Dihydrotestosterone (DHT) | Testosterone (T) | Reference |

| Binding Affinity (Kd) for human AR | 0.25 to 0.5 nM | 0.4 to 1.0 nM | [2] |

| Relative Binding Affinity for AR | ~2-3 times higher than T | Baseline | [2] |

| AR Dissociation Rate | ~5-fold slower than T | Baseline | [2] |

| Potency (EC50) for AR Activation | 0.13 nM | 0.66 nM | [2] |

| Potency in Bioassays | 2.5 to 10-fold more potent than T | Baseline | [2] |

| Aromatization to Estrogen | No | Yes | [1][4] |

Key Experimental Protocols

The characterization of compounds like DHT relies on standardized in vitro and in vivo assays to determine their binding affinity, potency, and physiological effects.

Protocol: Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor. It is a fundamental method for determining binding affinity (Ki).

Objective: To determine the IC50 (and subsequently the Ki) of a test compound for the androgen receptor.

Materials:

-

Androgen Receptor Source: Cytosol isolated from rat prostate tissue or recombinant human AR.[8]

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Dihydrotestosterone or [³H]-Mibolerone.[9]

-

Test Compound: The compound to be evaluated (e.g., DHT).

-

Unlabeled Ligand: A known high-affinity non-radioactive androgen for determining non-specific binding (e.g., cold DHT).[9]

-

Assay Buffer: e.g., Tris-HCl buffer with additives.[10]

-

Scintillation Cocktail and Liquid Scintillation Counter .[9]

Methodology:

-

Preparation:

-

Prepare serial dilutions of the test compound.

-

Prepare solutions of the radioligand, unlabeled ligand, and androgen receptor in the assay buffer. The optimal concentrations should be determined empirically, with the radioligand concentration typically at or below its Kd.[9]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, radioligand, and the androgen receptor solution.[9]

-

Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the unlabeled androgen, and the androgen receptor solution.[9]

-

Test Compound Wells: Add assay buffer, radioligand, the androgen receptor solution, and the various concentrations of the test compound.[9]

-

-

Incubation: Incubate the plate, often at 4°C, for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).[9]

-

Separation: Separate bound from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complex.[10]

-

Detection:

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[9]

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[9]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Protocol: The Hershberger Bioassay (OECD Test Guideline 441)

The Hershberger bioassay is the standard in vivo method for assessing the androgenic (agonist) or anti-androgenic (antagonist) properties of a substance.[11][12] It relies on measuring weight changes in androgen-dependent tissues in castrated male rats.

Objective: To identify substances with androgenic or anti-androgenic activity.

Animal Model: Peripubertal male rats, castrated to remove the endogenous source of androgens.[13][14]

Methodology:

-

Animal Preparation:

-

Dosing Regimen:

-

The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[11][15]

-

For Androgenic Activity: The test substance is administered to castrated rats. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[15]

-

For Anti-Androgenic Activity: The test substance is co-administered with a reference androgen agonist (e.g., testosterone propionate) to all groups except the vehicle control.[11]

-

-

Tissue Collection and Measurement:

-

Approximately 24 hours after the final dose, the animals are euthanized and necropsied.[11]

-

Five mandatory androgen-dependent tissues are carefully dissected and weighed (fresh weight):

-

-

Data Analysis and Interpretation:

-

The tissue weights of the treated groups are compared to the vehicle control group using statistical analysis.

-

Androgenic Effect: A statistically significant increase in the weight of at least two of the five mandatory tissues is considered a positive result.[14]

-

Anti-Androgenic Effect: A statistically significant decrease in the weight of at least two of the five mandatory tissues (in the groups receiving the test substance plus the reference androgen) compared to the group receiving the reference androgen alone indicates a positive result.[11]

-

Molecular Signaling Pathways

DHT exerts its effects primarily through a genomic pathway involving the nuclear androgen receptor, but evidence also suggests the existence of faster, non-genomic mechanisms.

The Classical Genomic Signaling Pathway

The primary mechanism of action for DHT involves its function as a ligand for the intracellular androgen receptor (AR), which acts as a ligand-activated transcription factor.[4][16]

-

Cellular Entry and Binding: Being a steroid, DHT readily diffuses across the cell membrane into the cytoplasm.[16]

-

Receptor Activation: In the cytoplasm, DHT binds to the AR, which is maintained in an inactive state through association with heat shock proteins (HSPs).[16] This binding induces a conformational change in the AR, causing the dissociation of the HSPs.[16]

-

Dimerization and Nuclear Translocation: The activated DHT-AR complex forms a homodimer.[16] This dimer then translocates from the cytoplasm into the nucleus.[16]

-

DNA Binding and Gene Transcription: Inside the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[4]

-

Protein Synthesis: The binding of the AR dimer to AREs, along with the recruitment of co-activator proteins, initiates the transcription of specific messenger RNA (mRNA), which is then translated into proteins that produce the androgenic response.[16]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Dihydrotestosterone - Wikipedia [en.wikipedia.org]

- 3. testmottagningen.se [testmottagningen.se]

- 4. What is Androstanolone used for? [synapse.patsnap.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. droracle.ai [droracle.ai]

- 7. Stanolone – a Potent Androgenic Hormone_Chemicalbook [chemicalbook.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

- 16. m.youtube.com [m.youtube.com]

a non-aromatizable androgen, meaning it does not convert to estrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-aromatizable androgens represent a distinct class of steroid hormones that exert their effects without being converted to estrogens. Unlike testosterone (B1683101) and other aromatizable androgens, these compounds are not substrates for the enzyme aromatase, a key characteristic that defines their unique pharmacological profile. This lack of aromatization prevents the manifestation of estrogen-related side effects, making them a subject of significant interest in both clinical settings and drug development. This guide provides a comprehensive technical overview of the core principles of non-aromatizable androgens, focusing on their mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize them.

Core Concepts: Mechanism of Action and Key Examples

The primary mechanism of action for non-aromatizable androgens is their ability to bind to and activate the androgen receptor (AR), a ligand-activated transcription factor. This interaction initiates a cascade of molecular events that ultimately leads to the modulation of gene expression in target tissues. Key examples of non-aromatizable androgens include the endogenous androgen dihydrotestosterone (B1667394) (DHT) and synthetic androgens such as Mesterolone, Stanozolol (B1681124), and Oxandrolone (B1677835).

-

Dihydrotestosterone (DHT): The most potent endogenous androgen, DHT is formed from testosterone through the action of the enzyme 5α-reductase. It plays a crucial role in the development and maintenance of male primary and secondary sexual characteristics.[1][2]

-

This compound (Proviron): A synthetic derivative of DHT, this compound is characterized by its high affinity for sex hormone-binding globulin (SHBG), which can lead to an increase in free testosterone levels.[3] It is used clinically to treat androgen deficiency.[4][5][6]

-

Stanozolol (Winstrol): A synthetic derivative of DHT, Stanozolol is known for its anabolic properties and is used in the treatment of conditions like hereditary angioedema.[7] It exhibits a low relative binding affinity for the androgen receptor but is a potent activator of AR-mediated signaling.[8]

-

Oxandrolone (Anavar): Another synthetic DHT derivative, Oxandrolone is noted for its favorable anabolic-to-androgenic ratio. It has been shown to promote lean body mass and has potential applications in conditions associated with muscle wasting.[9][10][11][12][13] Interestingly, some research suggests it may also exert anti-glucocorticoid effects through an AR-dependent mechanism.

Data Presentation: Comparative Analysis

A precise, direct comparison of binding affinities and anabolic/androgenic ratios from a single, comprehensive study is challenging due to variations in experimental methodologies across the literature. The following tables summarize available data from multiple sources to provide a comparative overview.

Table 1: Comparative Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | IC50 (nM) | Source(s) |

| Dihydrotestosterone (DHT) | Higher than Testosterone | 3.2 | [3][14][15] |

| This compound (1α-methyl-DHT) | Lower than Testosterone | - | [3][15] |

| Stanozolol | Weak (<0.05) | - | [3][15] |

| Oxandrolone | - | - | [16] |

Note: RBA values are from a single study for direct comparison. IC50 and Ki values are highly dependent on assay conditions and are therefore not always directly comparable across different studies.

Table 2: Comparative Anabolic and Androgenic Ratios

| Compound | Anabolic:Androgenic Ratio | Source(s) |

| Dihydrotestosterone (DHT) | - | - |

| This compound | Weak anabolic activity | [6] |

| Stanozolol | 30:1 | [17] |

| Oxandrolone | 10:1 | [9][18] |

Table 3: Summary of Quantitative Data from Preclinical and Clinical Studies

| Compound | Study Population/Model | Key Quantitative Findings | Source(s) |

| This compound | Idiopathic oligospermic men | Significant improvement in sperm density, total sperm count, and motility in moderately oligospermic patients. | [5] |

| Hypogonadal male patients | Statistically significant improvement in libido, erections, and mental state compared to placebo after 4 weeks. | [4] | |

| Stanozolol | Female rats | 1 mg/kg/day increased body and skeletal muscle growth rate and muscle protein synthesis. | [19] |

| Oxandrolone | Severely burned pediatric patients | Prevented loss of lean body mass (LBM) compared to placebo (-1.32 kg vs +0.38 kg change). | [9] |

| Older men | Increased LBM by 3.0 ± 1.5 kg after 12 weeks of treatment. | [10] | |

| Severely burned children | Long-term treatment increased whole-body and lumbar spine bone mineral content. | [12] |

Signaling Pathways

Non-aromatizable androgens mediate their effects through both genomic and non-genomic signaling pathways initiated by the androgen receptor.

Genomic Androgen Receptor Signaling

The canonical genomic pathway involves the binding of the androgen to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. The AR dimer then binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and the transcriptional machinery to modulate the expression of target genes. This process typically occurs over hours and is responsible for the long-term effects of androgens.[20]

References

- 1. academic.oup.com [academic.oup.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Double-blind group comparative study of testosterone undecanoate and this compound in hypogonadal male patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is Stanozolol used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. medbc.com [medbc.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Long-term oxandrolone treatment increases muscle protein net deposition via improving amino acid utilization in pediatric patients 6 months after burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjp.nipne.ro [rjp.nipne.ro]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effects of the anabolic steroid stanozolol on growth and protein metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Mesterolone on Luteinizing Hormone and Testosterone Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesterolone, a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT), has been a subject of clinical investigation for its potential therapeutic applications in conditions such as hypogonadism and male infertility. A critical aspect of its pharmacological profile is its interaction with the hypothalamic-pituitary-gonadal (HPG) axis, specifically its influence on the secretion of luteinizing hormone (LH) and the production of endogenous testosterone (B1683101). This technical guide provides a comprehensive analysis of the existing scientific literature on the effects of this compound on LH and testosterone levels. It synthesizes quantitative data from various clinical studies, details the experimental methodologies employed, and presents a visual representation of the underlying signaling pathways. The evidence to date presents a complex and sometimes contradictory picture, with outcomes appearing to be dependent on dosage, treatment duration, and the baseline hormonal status of the subjects. This guide aims to offer a clear and detailed resource for researchers and professionals in the field of endocrinology and drug development.

Introduction

This compound (1α-methyl-androstan-17β-ol-3-one) is an orally active androgen that differs from testosterone in its resistance to aromatization into estrogen.[1] As an agonist of the androgen receptor (AR), its mechanism of action involves mimicking the effects of endogenous androgens like testosterone and DHT.[1] A key area of interest for researchers is its impact on the negative feedback loop of the HPG axis, which governs the production of gonadotropins and sex steroids. Understanding this interaction is crucial for defining its therapeutic window and potential side effects. This document collates and examines the available data to provide a detailed overview of this compound's effects on LH and testosterone.

Quantitative Data Summary

The effects of this compound on luteinizing hormone and testosterone levels have been investigated in various clinical settings, including studies on normal men, men with oligospermia (low sperm count), and those with hypogonadism. The results across these studies are not entirely consistent, suggesting that the hormonal response to this compound can be influenced by the specific patient population and the treatment regimen.

Table 1: Effects of this compound on Luteinizing Hormone (LH) Levels

| Study Population | This compound Dosage | Treatment Duration | Baseline LH (mean ± SEM) | Post-treatment LH (mean ± SEM) | Percentage Change | Statistical Significance | Reference |

| Oligospermic Men | Not Specified | 6-9 months | 2.73 ± 0.26 u/l | 3.61 ± 0.3 u/l | +32.2% | P < 0.01 | [2] |

| Normal Men | 75-150 mg/day | Not Specified | - | - | Significant decrease in 2 of 4 subjects | Noted in 2/4 subjects | [3] |

| Men with Idiopathic Oligospermia | 100-150 mg/day | 12 months | Normal or Low | No depressing effect on normal/low levels; depressing effect in 25% with elevated levels | Variable | Not specified | [4] |

Table 2: Effects of this compound on Testosterone Levels

| Study Population | This compound Dosage | Treatment Duration | Baseline Testosterone (mean ± SEM) | Post-treatment Testosterone (mean ± SEM) | Percentage Change | Statistical Significance | Reference |

| Oligospermic Men | Not Specified | 6-9 months | 17.05 ± 0.95 nmol/l | 14.7 ± 0.95 nmol/l | -13.8% | P < 0.01 | [2] |

| Normal Men | 75-150 mg/day | Not Specified | - | - | Significant decrease in all 4 subjects | Significant | [3] |

| Men with Idiopathic Oligospermia | 100-150 mg/day | 12 months | Normal or Low | No significant adverse effect | Not significant | Not significant | [4] |

| Depressed Male Patients | 300-450 mg/day | 6 weeks | - | - | Significant decrease | Significant | [1] |

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the observed effects of this compound. Below are summaries of the experimental protocols from key investigations.

Study in Oligospermic Men (Ghanadian et al., 1977)

-

Objective: To evaluate the hormonal response to this compound in subfertile men with oligospermia.

-

Subjects: Forty subfertile men with oligospermia.

-

Intervention: this compound was administered for a period of 6 to 9 months. The precise daily dosage was not specified in the abstract.

-

Hormone Analysis: Serum levels of testosterone, LH, and follicle-stimulating hormone (FSH) were measured before and after the treatment period. The specific assay methods (e.g., radioimmunoassay) were not detailed in the abstract.

-

Semen Analysis: Semen analysis was performed before and after treatment to assess changes in sperm concentration and motility.

-

Statistical Analysis: The significance of the changes in hormone levels and semen parameters was evaluated, with a P-value of less than 0.01 considered significant for the observed changes in testosterone and LH.[2]

Study in Men with Idiopathic Oligospermia (Varma and Patel, 1988)

-

Objective: To assess the effect of this compound on sperm count, serum gonadotropins, plasma testosterone, and pregnancy outcome in men with idiopathic oligospermia.

-

Subjects: Two hundred fifty subfertile men with idiopathic oligospermia (sperm count < 20 million/ml). Subjects were categorized based on their baseline hormone levels (normal or low FSH, LH, and testosterone).

-

Intervention: this compound was administered orally at a dose of 100-150 mg per day for 12 months.

-

Hormone and Semen Analysis: Seminal analysis was performed three times before treatment and then at 3, 6, 9, and 12 months during treatment. Serum FSH, LH, and plasma testosterone were assayed once before treatment and at the same intervals during the study. The specific assay techniques were not described in the abstract.

-

Outcome Measures: The primary outcomes were changes in sperm density, total sperm count, and motility. Secondary outcomes included changes in hormone levels and the number of pregnancies achieved by the partners of the subjects.[4]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on LH and testosterone primarily through its interaction with the Hypothalamic-Pituitary-Gonadal (HPG) axis. As a potent androgen, it participates in the negative feedback mechanism that regulates gonadotropin secretion.

Negative Feedback on the HPG Axis

The HPG axis is a tightly regulated system. The hypothalamus secretes gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to release LH and FSH. LH, in turn, acts on the Leydig cells in the testes to produce testosterone. Testosterone and its metabolites, including DHT and estradiol, exert negative feedback on both the hypothalamus and the pituitary, thereby inhibiting the secretion of GnRH, LH, and FSH.

This compound, as an exogenous androgen, is thought to contribute to this negative feedback loop. By binding to androgen receptors in the hypothalamus and pituitary, it can suppress the release of LH. This reduction in LH stimulation of the Leydig cells would be expected to lead to a decrease in endogenous testosterone production. However, the fact that this compound is not aromatized to estrogen means it does not contribute to estrogen-mediated negative feedback, which is also a significant component of gonadotropin regulation in men. This may partly explain the variable effects seen on LH levels in different studies.

Interaction with Sex Hormone-Binding Globulin (SHBG)

This compound exhibits a very high affinity for sex hormone-binding globulin (SHBG), a protein that binds to and transports sex hormones in the blood.[1] By binding strongly to SHBG, this compound can displace endogenous testosterone from SHBG. This action increases the concentration of free, biologically active testosterone. This mechanism may counteract the suppressive effects of this compound on endogenous testosterone production to some extent, although the net effect will depend on the balance between these two opposing actions.

Discussion and Conclusion

The available data on the effects of this compound on LH and testosterone levels are varied. Some studies report a significant decrease in both hormones, which is consistent with the expected negative feedback of an exogenous androgen on the HPG axis.[1][3] Conversely, other research, particularly in populations with baseline reproductive health issues, has shown no significant suppressive effect on LH and testosterone, and in one instance, a paradoxical increase in LH was observed alongside a decrease in testosterone.[2][4]

These discrepancies may be attributable to several factors:

-

Dosage and Duration: The extent of HPG axis suppression is likely dose-dependent. Higher doses and longer treatment durations may lead to more pronounced reductions in LH and testosterone.

-

Baseline Hormonal Status: The initial hormonal milieu of the subjects (e.g., eugonadal, hypogonadal, or with elevated gonadotropins) may significantly influence their response to this compound.

-

SHBG Binding: The high affinity of this compound for SHBG and the subsequent increase in free testosterone could modulate the overall hormonal balance, potentially offsetting some of the central suppressive effects.

-

Lack of Aromatization: The inability of this compound to be converted to estrogen eliminates estrogen-mediated negative feedback, which could result in a different pattern of gonadotropin suppression compared to aromatizable androgens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The hormone response to a synthetic androgen (this compound) in oligospermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Original Synthesis of 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, original synthesis, and mechanism of action of 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one, an anabolic-androgenic steroid commonly known as Mesterolone. Developed in the 1960s, this compound has been used medically for treating androgen deficiencies. This document details its chemical properties, provides in-depth experimental protocols for its synthesis, and elucidates its signaling pathway as an androgen receptor agonist. Quantitative data is presented in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding for research and drug development professionals.

Introduction

1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one, or this compound, is a synthetic derivative of dihydrotestosterone (B1667394) (DHT) with a methyl group at the C1-alpha position. This structural modification enhances its oral bioavailability.[1] It was first described in 1966 and was introduced for medical use by Schering under the brand name Proviron in 1967.[1] Medically, it has been primarily used in the treatment of androgen deficiency, male hypogonadism, and in some cases, male infertility.[1] Unlike many other oral anabolic steroids, this compound is not 17-alpha-alkylated, which is associated with a reduced risk of hepatotoxicity.[1]

Physicochemical and Pharmacological Properties

This compound exhibits distinct physicochemical and pharmacological characteristics that are crucial for its activity and clinical profile.

Physicochemical Data

| Property | Value | Reference(s) |

| Chemical Name | 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one | [1] |

| Common Name | This compound | [1] |

| Molecular Formula | C20H32O2 | [2] |

| Molecular Weight | 304.47 g/mol | [2] |

| Melting Point | 203.5-205.0 °C | |

| Appearance | White to yellowish crystalline powder | [3] |

| Solubility | Practically insoluble in water; soluble in acetone, ethyl acetate, and methanol | [3] |

Pharmacological Data

| Parameter | Value | Reference(s) |

| Anabolic/Androgenic Ratio | 100-150 / 30-40 | |

| Mechanism of Action | Androgen Receptor (AR) Agonist | [4] |

| Oral Bioavailability | Low | [1] |

| Protein Binding | High affinity for Sex Hormone-Binding Globulin (SHBG) | [1] |

Original Synthesis

The original synthesis of this compound has been approached through various pathways. Two key methods are detailed below.

Synthesis via Birch Reduction of 1α-Methyltestosterone

One of the primary methods for synthesizing this compound involves the Birch reduction of 1α-methyltestosterone. This process selectively reduces the α,β-unsaturated ketone in the A-ring of the steroid nucleus.

-

Dissolution of Lithium: In a reaction vessel, dissolve 2.01 g of lithium in a mixture of 50 ml of tetrahydrofuran (B95107) (THF), 19.0 ml of t-butanol, and 40 ml of liquid ammonia (B1221849) at -45°C.

-

Addition of Starting Material: To the lithium solution, add a solution of 32 g of 1α-methyltestosterone in 210 ml of THF at -50°C.

-

Quenching the Reaction: After the reaction is complete, quench it by adding 10 ml of mesityl oxide.

-

Work-up: Warm the reaction mixture to +20°C and add it to a suspension of 16 g of ammonium (B1175870) chloride in 50 ml of water.

-

Phase Separation and Precipitation: Separate the organic phase and introduce it into 2 liters of ice-water.

-

Acidification and Isolation: Adjust the pH of the resulting suspension to approximately 3 with hydrochloric acid (HCl).

-

Purification: Isolate the precipitated solid, wash it with water until neutral, and dry at 50°C.

Expected Yield: 98-100% of the weight of the starting material.[3]

Synthesis via Hydrolysis of 1α-Methyl-androstan-17β-ol-3-one-17-acetate

Another documented method for the preparation of this compound is through the hydrolysis of its 17-acetate ester.

-

Reaction Setup: Heat 500 mg of 1α-methyl-androstan-17β-ol-3-one-17-acetate under reflux for 90 minutes in a nitrogen atmosphere with 5 ml of a 4% methanolic sodium hydroxide (B78521) solution.

-

Precipitation: After cooling, stir the reaction mixture into ice water to precipitate the product.

-

Isolation and Recrystallization: Filter the precipitate with suction and recrystallize it from isopropyl ether to yield pure this compound.

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its biological effects by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] The binding of this compound to the AR initiates a cascade of molecular events that ultimately leads to the modulation of gene expression.

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The activated AR-ligand complex then translocates into the nucleus.

In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. This binding event facilitates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcriptional activity of the target genes. The specific set of genes regulated by the this compound-AR complex determines the physiological response in the target tissue. For instance, in muscle cells, it can lead to an increase in protein synthesis, contributing to its anabolic effects.[4]

Quantitative Data Summary

Spectroscopic Data

| Technique | Key Observations/Data |

| ¹H NMR | Characteristic signals include a triplet for H17 at approximately 3.56 ppm and a doublet of doublets for H2 at around 2.79 ppm.[5] |

| ¹³C NMR | Distinctive signals in the 0-50 ppm region can be used to differentiate it from other steroids.[5] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern that can be used for identification. |

Biological Activity Data

| Parameter | Value/Observation | Reference(s) |

| Androgen Receptor (AR) Binding Affinity | Moderate, lower than testosterone (B1683101) and nandrolone. | |

| Sex Hormone-Binding Globulin (SHBG) Affinity | Very high, significantly higher than DHT. | [1] |

| Anabolic Activity | Weak in vivo due to rapid metabolism in muscle tissue. | [1] |

| Androgenic Activity | Potent, responsible for its effects on male secondary sexual characteristics. | [4] |

Conclusion

1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one (this compound) is a synthetic androgen with a rich history and well-defined chemical and pharmacological properties. Its unique structure provides oral activity with reduced hepatotoxicity compared to other oral steroids. The synthesis of this compound can be efficiently achieved through established chemical routes, such as the Birch reduction. Its mechanism of action via the androgen receptor is fundamental to its physiological effects. This technical guide provides a consolidated resource for researchers and professionals in drug development, offering detailed protocols, quantitative data, and pathway visualizations to support further investigation and application of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H32O2 | CID 15020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

Mesterolone's Influence on Male Secondary Sexual Characteristics: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth analysis of Mesterolone, a synthetic androgen and derivative of dihydrotestosterone (B1667394) (DHT), focusing on its influence on male secondary sexual characteristics within research models. It details the compound's core mechanisms of action, including its interaction with the androgen receptor (AR), its high affinity for sex hormone-binding globulin (SHBG), and its resistance to aromatization. The guide summarizes key preclinical studies, presenting quantitative data and experimental protocols in a structured format. Furthermore, it employs Graphviz diagrams to visualize the critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of androgens and their physiological effects.

Introduction